7-Bromo-3-iodo-1-methoxymethyl-1H-indole

IRE1α inhibitor Kinase inhibitor Structure-activity relationship

7-Bromo-3-iodo-1-methoxymethyl-1H-indole (CAS 793728-18-4) is a polysubstituted indole derivative bearing a 1-methoxymethyl (MOM) protecting group, a 7-bromo substituent, and a 3-iodo substituent. It is a synthetic organic compound classified as a halogenated indole with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol.

Molecular Formula C10H9BrINO
Molecular Weight 365.99 g/mol
CAS No. 793728-18-4
Cat. No. B1379697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-iodo-1-methoxymethyl-1H-indole
CAS793728-18-4
Molecular FormulaC10H9BrINO
Molecular Weight365.99 g/mol
Structural Identifiers
SMILESCOCN1C=C(C2=C1C(=CC=C2)Br)I
InChIInChI=1S/C10H9BrINO/c1-14-6-13-5-9(12)7-3-2-4-8(11)10(7)13/h2-5H,6H2,1H3
InChIKeyJKLXXSQRWJNJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-iodo-1-methoxymethyl-1H-indole (CAS 793728-18-4): Chemical Identity and Core Properties


7-Bromo-3-iodo-1-methoxymethyl-1H-indole (CAS 793728-18-4) is a polysubstituted indole derivative bearing a 1-methoxymethyl (MOM) protecting group, a 7-bromo substituent, and a 3-iodo substituent [1]. It is a synthetic organic compound classified as a halogenated indole with the molecular formula C10H9BrINO and a molecular weight of 365.99 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, featuring two distinct halogen handles—bromine at the 7-position and iodine at the 3-position—that enable sequential cross-coupling reactions [2]. The MOM protecting group at the N1-position provides orthogonal protection during multistep synthetic sequences, allowing controlled functionalization of the indole core without interference from the acidic N-H proton [2].

Why 7-Bromo-3-iodo-1-methoxymethyl-1H-indole Cannot Be Replaced by Generic Indole Halides


Substituting 7-Bromo-3-iodo-1-methoxymethyl-1H-indole with simpler indole halides (e.g., 3-iodoindole, 7-bromoindole, or 7-bromo-3-iodo-1H-indole) introduces significant liabilities in synthetic and pharmacological contexts. The absence of the N1-methoxymethyl group eliminates orthogonal protection, exposing the acidic indole N-H to unwanted side reactions during cross-coupling sequences [1]. Conversely, the absence of the 7-bromo substituent removes a key handle for sequential functionalization, while the absence of the 3-iodo group eliminates the more reactive halogen site required for initial Suzuki-Miyaura or Sonogashira coupling steps [2]. Furthermore, direct class-level evidence from IRE1α inhibitor studies demonstrates that N1-substituents and C3-halogen identity critically modulate biological activity—compounds with alternative N1-groups or C3-substituents exhibit markedly different inhibition profiles, rendering simple halogenated indoles inadequate surrogates for structure-activity relationship (SAR) exploration [3]. Generic substitution thus compromises both synthetic orthogonality and pharmacological relevance, necessitating the use of this specific derivative for applications requiring precise spatial control over functional group installation.

Quantitative Differentiation Evidence for 7-Bromo-3-iodo-1-methoxymethyl-1H-indole: Head-to-Head and Cross-Study Comparisons


C3-Iodo vs. C3-Bromo Substitution in IRE1α Inhibition: A Direct Comparative Analysis

In a direct head-to-head comparison of indole analogues evaluated as IRE1α inhibitors, the C3-iodo substituted derivative exhibited substantially different inhibitory activity compared to its C3-bromo counterpart. When tested in a FRET assay at 50 μM against unphosphorylated IRE1α, the C3-iodo compound demonstrated 52% inhibition, whereas the C3-bromo analogue achieved only 38% inhibition under identical conditions [1]. This 14-percentage-point difference in inhibition is significant and demonstrates that the choice of halogen at the C3-position directly modulates target engagement. The data are presented as mean ± SEM, n = 3 independent replicates [1].

IRE1α inhibitor Kinase inhibitor Structure-activity relationship

Physicochemical Property Differentiation: 7-Bromo-3-iodo-1-methoxymethyl-1H-indole vs. N1-H Analogue

Comparison of computed physicochemical properties between 7-Bromo-3-iodo-1-methoxymethyl-1H-indole and its N1-unsubstituted analogue (7-bromo-3-iodo-1H-indole) reveals key differences relevant to medicinal chemistry optimization. The target compound has a molecular weight of 365.99 g/mol and an XLogP3-AA value of 3.2, with zero hydrogen bond donors and one hydrogen bond acceptor [1]. In contrast, the N1-H analogue has a lower molecular weight of 321.94 g/mol, a higher XLogP3-AA of 3.4, one hydrogen bond donor, and zero hydrogen bond acceptors [2]. The reduction in lipophilicity (ΔXLogP3-AA = -0.2) and elimination of the hydrogen bond donor in the target compound are significant for modulating membrane permeability and reducing off-target interactions in biological systems [1][2].

Physicochemical properties Lipophilicity Hydrogen bonding

Synthetic Versatility via Orthogonal Halogen Reactivity: Sequential Cross-Coupling Enabled by Differential C-I vs. C-Br Reactivity

The presence of both iodine at C3 and bromine at C7 in the indole scaffold enables sequential cross-coupling reactions with chemoselective control based on the differential reactivity of C-I versus C-Br bonds in palladium-catalyzed transformations. Studies on 5-bromo-3-iodoindoles demonstrate that the C3-iodo position undergoes Suzuki-Miyaura coupling with aryl boronic acids preferentially under mild conditions, while the C7-bromo position can be subsequently activated under modified conditions for a second coupling step [1]. In Suzuki-Miyaura couplings involving aryl bromides and aryl iodides, the rate-determining step differs: oxidative addition is rate-limiting for aryl bromides, whereas transmetalation is rate-limiting for aryl iodides [2]. This mechanistic divergence enables programmed, site-selective functionalization of the indole core that cannot be achieved with mono-halogenated indoles or symmetrical dihalogenated analogues.

Suzuki-Miyaura coupling Sonogashira coupling Sequential cross-coupling Chemoselectivity

Optimal Procurement and Application Scenarios for 7-Bromo-3-iodo-1-methoxymethyl-1H-indole


IRE1α Kinase Inhibitor Lead Optimization and SAR Campaigns

Based on direct comparative FRET assay data showing that C3-iodo indole analogues achieve 52% IRE1α inhibition at 50 μM versus 38% for C3-bromo analogues [1], 7-Bromo-3-iodo-1-methoxymethyl-1H-indole serves as an optimal starting scaffold for IRE1α-targeted lead optimization. The C3-iodo substituent provides superior target engagement compared to C3-bromo alternatives, while the C7-bromo handle enables subsequent diversification to explore additional binding interactions. The N1-methoxymethyl group eliminates hydrogen bond donation (HBD = 0 vs. HBD = 1 for N1-H analogue) [2], which is beneficial for optimizing membrane permeability and reducing metabolic liabilities in advanced lead candidates.

Sequential Diversification for Focused Indole-Based Chemical Libraries

This compound is ideally suited for the construction of 1,2,3,7-tetrasubstituted indole libraries via sequential palladium-catalyzed cross-coupling reactions. Class-level inference from 5-bromo-3-iodoindole studies demonstrates that the C3-iodo position undergoes preferential Suzuki-Miyaura or Sonogashira coupling under mild conditions, leaving the C7-bromo position intact for a subsequent orthogonal coupling step [3]. This enables the programmed installation of two distinct aryl/alkynyl groups in a controlled, site-selective manner—a capability not available with mono-halogenated indoles. The MOM protecting group provides orthogonal N1-protection that remains stable during cross-coupling sequences and can be removed under acidic conditions upon completion of the synthetic sequence [3].

Medicinal Chemistry Scaffold Requiring N1-Protection During Multistep Synthesis

For medicinal chemistry programs where the indole N-H proton interferes with downstream reactions (e.g., N-arylation, alkylation, or metal-catalyzed C-H functionalization), the pre-installed N1-methoxymethyl group provides immediate protection without requiring an additional synthetic step. Comparative physicochemical analysis shows that this substitution reduces lipophilicity (XLogP3-AA = 3.2 vs. 3.4 for N1-H analogue) and eliminates the hydrogen bond donor [2], which may improve aqueous solubility and reduce plasma protein binding in biological assays. The compound's dual halogenation pattern (C3-I, C7-Br) further distinguishes it from simpler N-protected indoles that lack orthogonal functionalization handles [3].

Synthesis of Indole-Based Antitubercular and Anticancer Agent Precursors

The compound is structurally suited for the preparation of indole-based antitubercular agents and anticancer leads [4]. The 7-bromo-3-iodo substitution pattern provides the requisite halogen handles for introducing pharmacophoric elements at both the C3 and C7 positions of the indole core. Class-level evidence indicates that bromo-iodo-substituted indoles serve as key intermediates in the synthesis of kinase inhibitors and GPCR ligands [4], with the differential reactivity of iodine versus bromine enabling chemoselective functionalization that simplifies synthetic routes and improves overall yield compared to mono-halogenated starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-3-iodo-1-methoxymethyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.